molecular formula C7H14FN B13172820 1-(2-Fluoroethyl)piperidine

1-(2-Fluoroethyl)piperidine

Cat. No.: B13172820
M. Wt: 131.19 g/mol
InChI Key: OVJXCAXFJTWWSX-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a fluoroethyl group attached to the nitrogen atom of the piperidine ring. Piperidines are known for their significant role in medicinal chemistry, particularly in the development of pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)piperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of piperidine with 2-fluoroethyl halides under basic conditions. The reaction typically proceeds as follows:

    Nucleophilic Substitution: Piperidine reacts with 2-fluoroethyl bromide or 2-fluoroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-(2-Fluoroethyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including neurotransmitter receptors and enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects .

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidine

InChI

InChI=1S/C7H14FN/c8-4-7-9-5-2-1-3-6-9/h1-7H2

InChI Key

OVJXCAXFJTWWSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCF

Origin of Product

United States

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